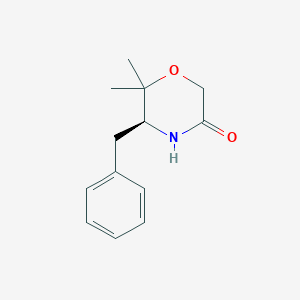
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one is a chemical compound with a morpholine ring structure substituted with a benzyl group at the 5-position and two methyl groups at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-benzyl-6,6-dimethylmorpholin-3-one typically involves the reaction of a suitable benzyl halide with a morpholine derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction may produce benzyl alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (5S)-5-benzyl-6,6-dimethylmorpholin-3-one involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and morpholine ring can participate in binding interactions, influencing the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
(5S)-5-benzylmorpholin-3-one: Lacks the dimethyl substitution at the 6-position.
(5S)-5-phenylmorpholin-3-one: Has a phenyl group instead of a benzyl group.
(5S)-5-benzyl-6-methylmorpholin-3-one: Has only one methyl group at the 6-position.
Uniqueness
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one is unique due to the presence of both benzyl and dimethyl groups, which can influence its chemical reactivity and binding properties. This combination of substituents can enhance its stability and specificity in various applications compared to similar compounds.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)11(14-12(15)9-16-13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChIキー |
BNODCCKBTVVFHM-NSHDSACASA-N |
異性体SMILES |
CC1([C@@H](NC(=O)CO1)CC2=CC=CC=C2)C |
正規SMILES |
CC1(C(NC(=O)CO1)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



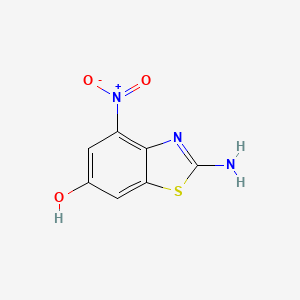
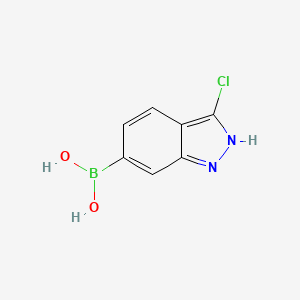
![3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)
![tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate](/img/structure/B11757258.png)
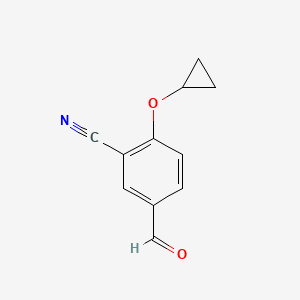
![methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate](/img/structure/B11757265.png)

![5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11757275.png)
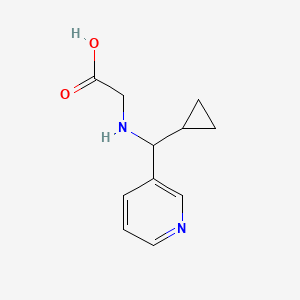

![4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11757301.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757312.png)
![Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757313.png)
